3,4-Dicyano-6-(4-methoxyphenyl)pyridin-2-olate
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Overview
Description
3,4-Dicyano-6-(4-methoxyphenyl)-2-pyridinol is a compound of interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with cyano groups at the 3 and 4 positions, and a methoxyphenyl group at the 6 position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dicyano-6-(4-methoxyphenyl)-2-pyridinol typically involves the reaction of 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate. The reaction is carried out in a solvent such as dimethylformamide (DMF) in the presence of a base like cesium carbonate. The reaction conditions are optimized to achieve high yields, typically ranging from 72% to 83% .
Industrial Production Methods
While specific industrial production methods for 3,4-dicyano-6-(4-methoxyphenyl)-2-pyridinol are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, maintaining stringent control over reaction conditions, and employing purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dicyano-6-(4-methoxyphenyl)-2-pyridinol undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Condensation Reactions: The methoxyphenyl group can participate in condensation reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of 3,4-dicyano-6-(4-methoxyphenyl)-2-pyridinol include bases like cesium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMF, chloroform, or methanol under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3,4-Dicyano-6-(4-methoxyphenyl)-2-pyridinol has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules and developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: The compound’s optical properties make it useful in the development of materials for electronic and photonic devices.
Mechanism of Action
The mechanism of action of 3,4-dicyano-6-(4-methoxyphenyl)-2-pyridinol involves its interaction with molecular targets through its functional groups. The cyano groups can form hydrogen bonds and participate in electron transfer processes, while the methoxyphenyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-[3,4-dicyano-6-(4-methoxyphenyl)-5-methylpyridin-2(1H)-ylidene]acetate: This compound shares a similar pyridine core with additional cyano and ester groups, exhibiting strong solvatochromic properties and solid-state fluorescence.
6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles: These compounds have a quinoline core with methoxy and cyano substituents, showing high fluorescence and stability.
Uniqueness
3,4-Dicyano-6-(4-methoxyphenyl)-2-pyridinol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and optical properties
Properties
Molecular Formula |
C14H8N3O2- |
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Molecular Weight |
250.23 g/mol |
IUPAC Name |
3,4-dicyano-6-(4-methoxyphenyl)pyridin-2-olate |
InChI |
InChI=1S/C14H9N3O2/c1-19-11-4-2-9(3-5-11)13-6-10(7-15)12(8-16)14(18)17-13/h2-6H,1H3,(H,17,18)/p-1 |
InChI Key |
URFLWLCGNMVPTP-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C#N)C#N)[O-] |
Origin of Product |
United States |
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